(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide
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Overview
Description
(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a 2-hydroxyphenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and benzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide compound with similar chemical properties.
2-Hydroxybenzaldehyde: A precursor used in the synthesis of (NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide.
Sulfanilamide: Another sulfonamide compound with antimicrobial properties.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both benzenesulfonamide and 2-hydroxybenzaldehyde. This unique structure contributes to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C13H11NO3S |
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Molecular Weight |
261.30 g/mol |
IUPAC Name |
(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C13H11NO3S/c15-13-9-5-4-6-11(13)10-14-18(16,17)12-7-2-1-3-8-12/h1-10,15H/b14-10+ |
InChI Key |
NTRJLKWRCHFTBA-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2O |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
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